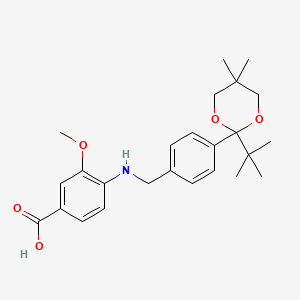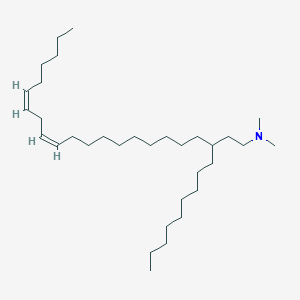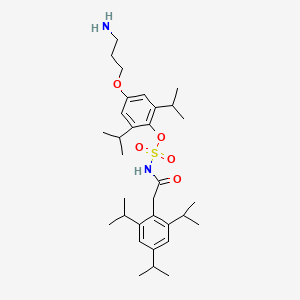
Nvs-stg2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NVS-STG2 is a small-molecule compound that acts as a molecular glue, targeting the stimulator of interferon genes (STING) protein. STING is a dimeric transmembrane protein located in the endoplasmic reticulum, playing a crucial role in the innate immune system by inducing pro-inflammatory cytokines and chemokines, including type I interferons . This compound promotes the high-order oligomerization of STING, enhancing its immune signaling capabilities .
準備方法
NVS-STG2 was identified through a screening of the Novartis chemical library, followed by structure-activity relationship studies . The synthetic route involves targeting the STING N-terminal transmembrane domain (TMD) and binding to a cavity formed between the TMDs of two neighboring STING dimers . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.
化学反応の分析
NVS-STG2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution . It binds to pockets between adjacent STING dimer transmembrane domains, effectively acting as a molecular glue . The major product formed from this interaction is the high-order oligomerization of STING, which enhances its immune signaling .
科学的研究の応用
NVS-STG2 has significant applications in scientific research, particularly in the fields of immunology and oncology. It has been shown to slow tumor growth in hSTING knockin mice bearing MC38 tumors and increase plasma interferon-gamma levels, inducing the T cell priming response . This makes it a promising candidate for cancer immunotherapy . Additionally, this compound is being explored for its potential to enhance adaptive immune responses and promote antitumor immunity .
作用機序
NVS-STG2 exerts its effects by binding to a newly discovered ligandable site between the transmembrane domains of neighboring STING dimers . This binding induces high-order oligomerization of STING, which is essential for its activation . The activated STING then promotes the recruitment of downstream signaling molecules, leading to the induction of type I interferon and pro-inflammatory cytokine expression .
類似化合物との比較
NVS-STG2 is unique compared to other STING agonists due to its mechanism of action as a molecular glue . Similar compounds include cyclic di-nucleotides (CDNs) that bind to the cytosolic ligand-binding domain of STING . this compound targets a different site and promotes higher-order oligomerization more effectively . Other similar compounds include NVS-STG1, which was the precursor to this compound but is less potent .
特性
分子式 |
C25H33NO5 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
4-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C25H33NO5/c1-23(2,3)25(30-15-24(4,5)16-31-25)19-10-7-17(8-11-19)14-26-20-12-9-18(22(27)28)13-21(20)29-6/h7-13,26H,14-16H2,1-6H3,(H,27,28) |
InChIキー |
CZSPKEVHLRWAFC-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)(C2=CC=C(C=C2)CNC3=C(C=C(C=C3)C(=O)O)OC)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)


![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)


![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)



![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)

